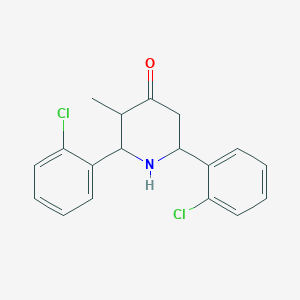
2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one is a chemical compound that belongs to the class of piperidones. This compound is characterized by the presence of two chlorophenyl groups attached to the piperidinone ring, making it a significant molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the piperidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-fluorophenyl)-3-methylpiperidin-4-one
- 2,6-Bis(2-bromophenyl)-3-methylpiperidin-4-one
- 2,6-Bis(2-methylphenyl)-3-methylpiperidin-4-one
Uniqueness
2,6-Bis(2-chlorophenyl)-3-methylpiperidin-4-one is unique due to the presence of chlorophenyl groups, which impart distinct chemical and biological properties. These properties differentiate it from other similar compounds and make it a valuable molecule for various applications.
Propiedades
Número CAS |
134645-32-2 |
|---|---|
Fórmula molecular |
C18H17Cl2NO |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2,6-bis(2-chlorophenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C18H17Cl2NO/c1-11-17(22)10-16(12-6-2-4-8-14(12)19)21-18(11)13-7-3-5-9-15(13)20/h2-9,11,16,18,21H,10H2,1H3 |
Clave InChI |
SXOJGWFAEDWSCR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC(CC1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


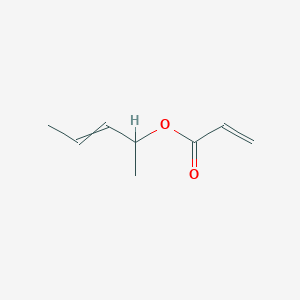
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)


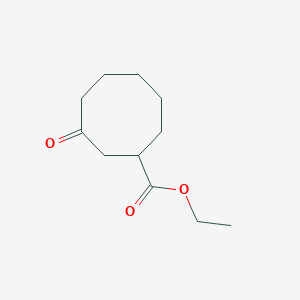
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
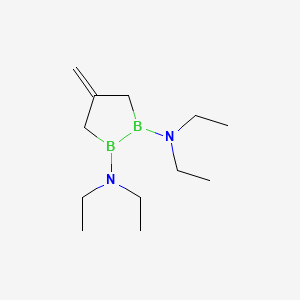

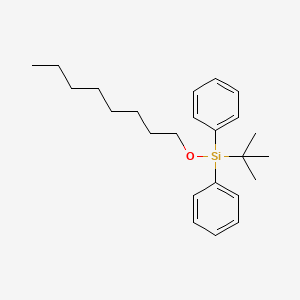

![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
